
4-氯-3,5-二甲基-1H-吡唑
描述
4-chloro-3,5-dimethyl-1H-pyrazole is an organic compound with the molecular formula C5H7ClN2. It is a derivative of pyrazole, characterized by the presence of a chlorine atom at the 4th position and two methyl groups at the 3rd and 5th positions. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields .
科学研究应用
4-chloro-3,5-dimethyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,5-dimethyl-1H-pyrazole typically involves the reaction of 3,5-dimethylpyrazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of 4-chloro-3,5-dimethyl-1H-pyrazole may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
4-chloro-3,5-dimethyl-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of 3,5-dimethyl-1H-pyrazole.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Substitution: Formation of 4-amino-3,5-dimethyl-1H-pyrazole.
Oxidation: Formation of 4-chloro-3,5-dimethyl-1H-pyrazole N-oxide.
Reduction: Formation of 3,5-dimethyl-1H-pyrazole.
作用机制
The mechanism of action of 4-chloro-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved .
相似化合物的比较
Similar Compounds
3,5-dimethyl-1H-pyrazole: Lacks the chlorine atom at the 4th position.
4-chloro-1H-pyrazole: Lacks the methyl groups at the 3rd and 5th positions.
4-chloro-3,5-dinitropyrazole: Contains nitro groups instead of methyl groups
Uniqueness
4-chloro-3,5-dimethyl-1H-pyrazole is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical reactivity and biological activity. The combination of these substituents allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
4-chloro-3,5-dimethyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2/c1-3-5(6)4(2)8-7-3/h1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTUBTJLRQIMAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350099 | |
| Record name | 4-chloro-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15953-73-8 | |
| Record name | 4-chloro-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15953-73-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate a more effective RAFT agent compared to its unsubstituted counterpart?
A: The introduction of a chlorine atom at the 4-position of the pyrazole ring enhances the electron-withdrawing nature of the structure. This modification significantly improves the compound's performance as a RAFT agent, particularly in controlling the polymerization of methyl methacrylate (MMA). [, ] This enhancement is evident in the lower dispersity values (Đ) achieved during MMA polymerization, indicating a more controlled and uniform polymer chain growth. [, ]
Q2: How does the presence of a chlorine substituent in 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate affect its performance with different types of monomers?
A: Research demonstrates that 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate exhibits excellent control over the polymerization of More Activated Monomers (MAMs) such as styrene, methyl acrylate, and N,N-dimethylacrylamide, resulting in polymers with well-defined molar masses and low dispersities. [, ] While it also enables control over Less Activated Monomers (LAMs) like vinyl acetate, the polymerization process may experience some retardation. [, ]
Q3: Beyond its use as a RAFT agent, is 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate explored for other applications in scientific research?
A: Interestingly, the core structure of 4-chloro-3,5-dimethyl-1H-pyrazole, without the carbodithioate group, has been incorporated into larger molecules investigated for their antitumor and antioxidant properties. [] While the specific role of the 4-chloro-3,5-dimethyl-1H-pyrazole moiety in these molecules requires further investigation, its presence hints at potential applications beyond polymer chemistry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


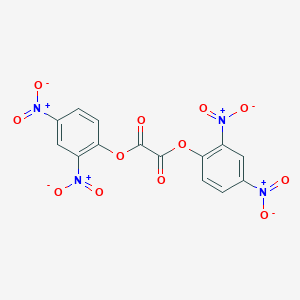

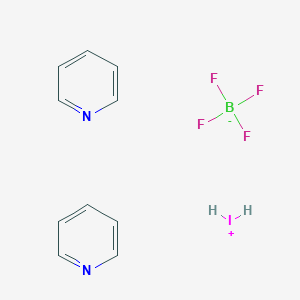
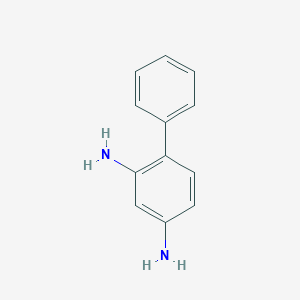

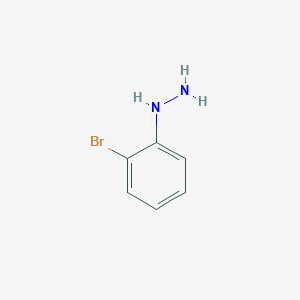

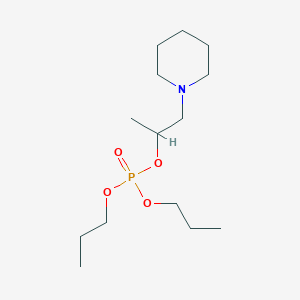
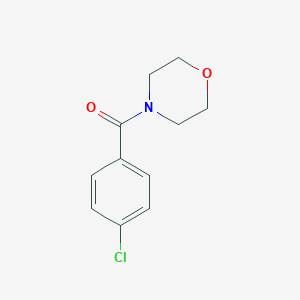
![2-[Bis(2-ethylhexyl)amino]ethanol](/img/structure/B91584.png)
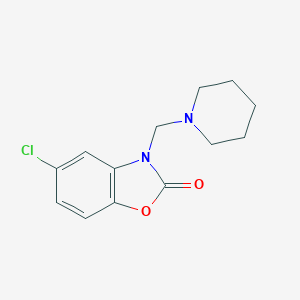
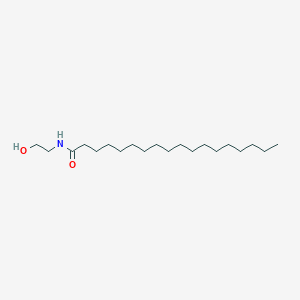
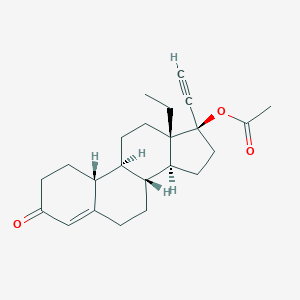
![1,4-Dimethylbenzo[a]pyrene](/img/structure/B91590.png)
